molecular formula C₂₀₀H₃₀₈N₅₈O₅₉S₂ B612763 N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide CAS No. 154765-05-6

N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide

Cat. No. B612763
M. Wt: 4533.10
InChI Key:
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a piperidine ring, a cyclopropyl group, a methoxyphenyl group, an imidazo[1,2-a]pyridine ring, and an indazole ring. These groups can contribute to the compound’s reactivity, stability, and biological activity .


Molecular Structure Analysis

The compound’s structure suggests it could have multiple stereocenters, particularly at the carbon atoms of the piperidine ring. This could potentially lead to multiple stereoisomers, each with different physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing fluorine and methoxy groups. These could participate in various chemical reactions, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of aromatic rings and polar groups (like the methoxy group) could impact its solubility, while the cyclopropyl and piperidine rings could affect its stability and reactivity .

Scientific Research Applications

Synthesis and Application in Imaging

  • The compound has been implicated in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. A study demonstrated the feasibility of nucleophilic displacement in a related compound for the study of CB1 cannabinoid receptors in the animal brain by PET imaging, highlighting its potential application in neuroimaging and receptor mapping (Katoch-Rouse & Horti, 2003).

Antimicrobial Applications

  • A structure with similarities in its scaffold has shown potential as an antibacterial agent. Specifically, imidazoquinolone derivatives demonstrated significant in vitro antibacterial activity, indicating a potential path for the development of new antibacterial drugs (Fujita et al., 1996).

Cancer Research

  • Compounds with a related structure have been evaluated for their potential in cancer treatment. One study on a novel anaplastic lymphoma kinase (ALK) inhibitor revealed insights into the pharmacokinetics and enzymatic hydrolysis of such compounds, essential for the development of effective cancer therapeutics (Teffera et al., 2013).

Molecular Structure Analysis

  • The molecular and crystal structures of a compound with a similar structure were analyzed, indicating its utility in understanding the properties of such compounds and their potential application in drug design (Richter et al., 2023).

Receptor Binding Studies

  • Imidazo[1,2-a]pyridines, a core structure related to the compound , have been designed and synthesized for studying melatonin receptor binding, indicating the potential of such structures in developing drugs targeting specific receptors (El Kazzouli et al., 2011).

properties

IUPAC Name

N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39FN6O2/c1-40-28-4-2-3-25(32)24(28)18-38-17-22(9-11-27(38)19-5-6-19)34-31(39)20-7-10-26-23(15-20)30(36-35-26)21-8-12-29-33-13-14-37(29)16-21/h2-4,8,12-14,16,19-20,22-23,26-27,30,35-36H,5-7,9-11,15,17-18H2,1H3,(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOVNCGUQXEANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CN2CC(CCC2C3CC3)NC(=O)C4CCC5C(C4)C(NN5)C6=CN7C=CN=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide
Reactant of Route 6
N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide

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